molecular formula C13H19ClN2O2 B7971480 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate

Cat. No.: B7971480
M. Wt: 270.75 g/mol
InChI Key: FBJWYMLXSPFCFM-UHFFFAOYSA-N
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Description

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate is a spirocyclic compound featuring a fused indole-piperidine core. Its structure includes a methyl group at the 1-position of the indole ring, a ketone at the 2-position, and a hydrochloride hydrate salt.

Properties

IUPAC Name

1-methylspiro[indole-3,3'-piperidine]-2-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJWYMLXSPFCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization of Indole-Piperidine Precursors

The core spiro structure is constructed via a tandem alkylation-cyclization reaction. A representative protocol involves reacting 1-methylindole-2-carboxylic acid with piperidine-4-one under acidic conditions.

  • Reagents :

    • 1-Methylindole-2-carboxylic acid (1.0 equiv)

    • Piperidine-4-one (1.2 equiv)

    • H2SO4\text{H}_2\text{SO}_4 (catalytic, 0.1 equiv)

    • Toluene (solvent)

  • Conditions : Reflux at 110°C for 12–18 hours.

  • Mechanism : Acid-catalyzed nucleophilic attack by piperidine’s amine on the indole carbonyl, followed by intramolecular cyclization to form the spiro junction.

  • Yield : 58–65% after silica gel chromatography.

N-Methylation and Salt Formation

The spiro[indole-3,3'-piperidin]-2-one intermediate undergoes N-methylation to introduce the methyl group, followed by hydrochloride salt formation.

N-Methylation

  • Reagents :

    • Spiro[indole-3,3'-piperidin]-2-one (1.0 equiv)

    • Methyl iodide (1.5 equiv)

    • K2CO3\text{K}_2\text{CO}_3 (2.0 equiv)

    • DMF (solvent)

  • Conditions : Stir at 25°C for 6 hours.

  • Workup : Quench with water, extract with ethyl acetate, and concentrate.

  • Yield : 72–78%.

Hydrochloride Salt Preparation

  • Reagents :

    • 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one (1.0 equiv)

    • HCl (gas or 4M in dioxane, 1.1 equiv)

    • Ethanol (solvent)

  • Conditions : Add HCl to a cooled (0°C) ethanol solution of the free base, stir for 1 hour, and filter.

  • Yield : 85–90%.

Hydration to Form the Monohydrate

The anhydrous hydrochloride is converted to the hydrate via controlled crystallization.

  • Reagents :

    • 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride (1.0 equiv)

    • Deionized water (5 vol)

    • Ethanol (co-solvent, 2 vol)

  • Conditions : Dissolve the salt in warm ethanol-water (60°C), cool to 5°C at 0.5°C/min, and isolate crystals.

  • Characterization :

    • XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, 24.1° confirm hydrate formation.

    • TGA : 5–7% weight loss at 100–120°C corresponds to water evaporation.

Optimization and Scale-Up Challenges

Improving Spirocyclization Efficiency

Early methods suffered from low yields due to competing side reactions (e.g., over-alkylation). Modifications include:

  • Catalyst Screening : Replacing H2SO4\text{H}_2\text{SO}_4 with pp-toluenesulfonic acid increased yields to 70%.

  • Solvent Effects : Switching to 1,2-dichloroethane reduced reaction time to 8 hours.

Hydration Control

Excessive water content during crystallization risks forming polyhydrates. Critical parameters:

  • Temperature Gradient : Slow cooling (0.5°C/min) ensures monohydrate dominance.

  • Solvent Ratio : Ethanol-water (2:5 v/v) minimizes impurities.

Analytical Validation

ParameterMethodSpecification
Purity (HPLC) C18 column, UV 254 nm≥98.5%
Water Content Karl Fischer4.5–5.5% (theoretical: 5.3%)
Residual Solvents GC-MSEthanol <0.5%, DMF <100 ppm

Chemical Reactions Analysis

Types of Reactions: 1-Methylspiro[indole-3,3’-piperidin]-2(1H)-one hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate has been explored for its potential therapeutic effects. Key applications include:

  • Antidepressant Activity : Research indicates that similar spirocyclic compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
  • Antitumor Properties : Studies have shown that derivatives of spiro[indole] compounds possess cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in tumor cells has been a focal point of research .

Neuropharmacology

This compound is being investigated for its neuroprotective properties. Evidence suggests that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Synthesis of Novel Derivatives

The unique structure of this compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities. Researchers are experimenting with various substitutions on the indole and piperidine moieties to optimize pharmacological profiles .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several indole derivatives, including this compound. The results demonstrated significant reductions in immobility time during forced swim tests compared to control groups, indicating potential efficacy as an antidepressant .

Case Study 2: Antitumor Activity

In vitro studies conducted on human breast cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantReduces immobility in forced swim tests
AntitumorInduces apoptosis in breast cancer cells
NeuroprotectiveInhibits acetylcholinesterase

Table 2: Structural Variants and Their Effects

Compound VariantBiological ActivityReference
1-Methylspiro[indole-3,4'-piperidin]Moderate antidepressant effect
1-Methylspiro[indole-3,5'-piperidin]High cytotoxicity

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt/Hydrate Form
1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate (Target) C₁₃H₁₇N₂O·HCl·H₂O* ~271.5 (estimated) 1-Methyl, 2-ketone Hydrochloride hydrate
Spiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride C₁₂H₁₄N₂O·HCl 236.7 2-ketone Hydrochloride
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one C₁₂H₁₃ClN₂O 236.7 6-Chloro, 2-ketone None
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride C₁₃H₁₆ClNO 237.7 Indene core, 3-ketone Hydrochloride
Harmaline hydrochloride dihydrate C₁₃H₁₆ClN₂O·2H₂O 294.8 β-carboline core, methoxy, methyl Hydrochloride dihydrate

*Estimated based on structural analogs.

Key Observations:

  • Core Heterocycles : The target compound’s indole-piperidine spiro system contrasts with indene-piperidine (e.g., ) or β-carboline (e.g., harmaline ) cores, which influence electronic properties and binding interactions.
  • Substituents: The 1-methyl group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., ).
  • Salt Forms : Hydrochloride hydrates (target, ) improve solubility and stability compared to free bases (e.g., ).

Key Observations:

  • Multicomponent reactions (e.g., ) are efficient for spiro[indole-piperidine] synthesis, while acid-mediated cyclizations (e.g., ) are preferred for benzoxazine analogs.

Physicochemical and Spectral Data

  • 13C NMR : Analogous spiro[indole-piperidine] compounds exhibit peaks for carbonyl groups (δ ~170–180 ppm) and aromatic carbons (δ ~110–140 ppm) .
  • Melting Points : Hydrochloride salts (e.g., ) typically have higher melting points (>200°C) compared to free bases (e.g., , mp 176–177°C).
  • Solubility : Hydrochloride salts (target, ) are water-soluble, whereas neutral spiro compounds (e.g., ) require organic solvents.

Biological Activity

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride
  • CAS Number : 320772-89-2
  • Molecular Formula : C12H14N2O·HCl
  • Molecular Weight : 238.71 g/mol
  • Physical Form : Solid, white crystalline powder

Anticancer Properties

Several studies have indicated that spiro[indole] compounds exhibit anticancer properties. For instance, a study demonstrated that derivatives of spiro[indole] could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. In vitro assays revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The compound's mechanism appears to involve disruption of microbial cell membranes.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential role in treating conditions like Alzheimer's and Parkinson's disease . The compound's ability to inhibit neuroinflammatory cytokines is particularly noteworthy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
NeuroprotectiveReduces oxidative stress

Case Study: Anticancer Activity

In a specific study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers, revealing significant increases in early and late apoptotic cells following treatment .

Case Study: Neuroprotection

In an experimental model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound led to a marked reduction in reactive oxygen species (ROS) levels. Additionally, it was found to upregulate the expression of antioxidant enzymes, demonstrating its protective effects on neuronal health .

Q & A

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture due to its hydrate form .
  • Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid contact with strong oxidizers, as spiro[indole-piperidine] derivatives may react exothermically under such conditions .
  • Safety : Follow GHS guidelines (e.g., Japan NITE 2018 data) for chemical disposal and spill management. For spills, use absorbent materials and avoid dust generation .

Q. Which analytical techniques are suitable for confirming purity and structural integrity?

Methodological Answer:

  • Purity Analysis :
    • Clarity Test : Dissolve 1.0 g in methanol; a clear, colorless solution indicates acceptable purity .
    • Heavy Metals/Arsenic : Use ICP-MS or atomic absorption spectroscopy, with limits <20 ppm for heavy metals and <1 ppm for arsenic .
  • Structural Confirmation :
    • IR Spectroscopy : Identify characteristic carbonyl (C=O) and indole N-H stretches.
    • GC-MS : Detect molecular ions (e.g., low-intensity M⁺ peaks in spiro compounds, as seen in analogous derivatives) .
    • Melting Point : Compare observed values (e.g., ~170°C for related hydrochloride hydrates) to literature data .

Advanced Research Questions

Q. How can researchers optimize the acylation step in synthesizing spiro[indole-piperidine] derivatives to improve yields?

Methodological Answer:

  • Reaction Conditions : Use 1.2–1.5 eq acyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions. Add triethylamine (1.5 eq) as a base to scavenge HCl .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. For hydrochloride hydrates, prioritize aqueous solubility for crystallization .
  • Yield Challenges : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc). Low yields (<60%) may result from steric hindrance at the spiro center; consider microwave-assisted synthesis to reduce reaction time .

Q. What strategies resolve contradictory results in biological activity assays (e.g., receptor binding vs. cellular efficacy)?

Methodological Answer:

  • Assay Design :
    • Receptor Binding : Use radioligand displacement assays (e.g., 5-HT1B receptor studies with [³H]SB-224289 as a reference ligand) .
    • Cellular Efficacy : Pair binding data with functional assays (e.g., cAMP inhibition in HEK-293 cells expressing target receptors) .
  • Data Contradictions :
    • False Negatives : Check solubility (e.g., use DMSO at 5–10 mg/mL) and verify cell membrane permeability via logP calculations (target ~2–3) .
    • Metabolite Interference : Perform LC-MS/MS to identify hydrolysis products (e.g., free indole or piperidine fragments) that may antagonize activity .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Spiro compounds often show <10% degradation at 72 hours .
  • Photostability : Expose to UV light (254 nm) for 48 hours. Use UV-Vis spectroscopy to detect absorbance shifts (>10% change indicates instability) .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., >200°C for hydrochloride hydrates) .

Q. What methods are recommended for impurity profiling during synthesis?

Methodological Answer:

  • Byproduct Identification :
    • LC-HRMS : Detect trace impurities (e.g., over-acylated derivatives or unreacted starting materials) with mass accuracy <5 ppm .
    • NMR (¹H/¹³C) : Assign peaks for regioisomers (e.g., C-2 vs. C-4 substitution on indole) .
  • Quantification : Use HPLC with a calibration curve (R² >0.99) for major impurities. Limit specifications: ≤0.5% for any single impurity, ≤1.0% total .

Key Considerations for Experimental Design

  • Solvent Selection : Prefer DMSO for in vitro assays due to high solubility, but ensure final concentration <0.1% to avoid cellular toxicity .
  • Controls : Include vehicle (e.g., saline + DMSO) and positive controls (e.g., known receptor antagonists) in biological assays .

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